molecular formula C9H20NO4P B14465733 Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate CAS No. 73473-50-4

Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate

Katalognummer: B14465733
CAS-Nummer: 73473-50-4
Molekulargewicht: 237.23 g/mol
InChI-Schlüssel: RSHJJALAHGKIFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate is an organophosphorus compound that has garnered interest due to its versatile applications in organic synthesis and potential uses in various scientific fields. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate can be achieved through various methods. One common approach involves the reaction of diethyl phosphite with an appropriate amine and a carbonyl compound under controlled conditions. For instance, the reaction of diethyl phosphite with ethylamine and acetone can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of solvents like toluene or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions include various phosphonate esters, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of an ethylamino group and a phosphonate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

73473-50-4

Molekularformel

C9H20NO4P

Molekulargewicht

237.23 g/mol

IUPAC-Name

2-diethoxyphosphoryl-N-ethylpropanamide

InChI

InChI=1S/C9H20NO4P/c1-5-10-9(11)8(4)15(12,13-6-2)14-7-3/h8H,5-7H2,1-4H3,(H,10,11)

InChI-Schlüssel

RSHJJALAHGKIFE-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)C(C)P(=O)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.